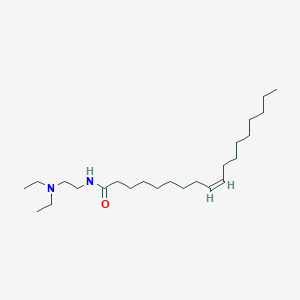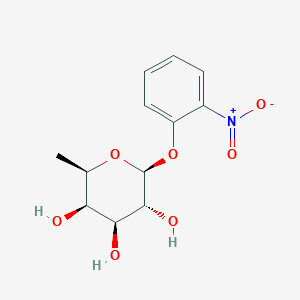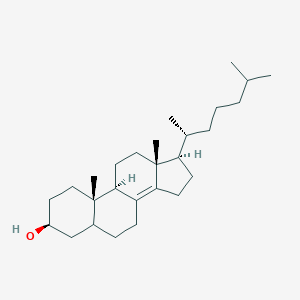
Aluminium trifluoride trihydrate
Overview
Description
Aluminium trifluoride trihydrate is an inorganic compound with the chemical formula AlF₃·3H₂O. It is a colorless to white crystalline solid that is odorless and has a density of 1.914 g/cm³. This compound is known for its role in various industrial and scientific applications, particularly in the production of aluminium and as a catalyst in organic synthesis .
Mechanism of Action
Target of Action
Aluminium trifluoride trihydrate primarily targets the production of aluminium by electrolysis . It is an important additive in this process, where it lowers the melting point to below 1000 °C and increases the conductivity of the solution .
Mode of Action
The compound interacts with its targets by being dissolved into the molten salt used in the electrolysis process . This interaction results in a decrease in the melting point and an increase in the conductivity of the solution, facilitating the production of aluminium .
Biochemical Pathways
This compound affects the electrolysis pathway in the production of aluminium . Its addition to the molten salt solution enhances the efficiency of the electrolysis process, leading to the successful extraction of aluminium .
Pharmacokinetics
It is known to be slightly soluble in water , which could potentially impact its bioavailability in aqueous environments.
Result of Action
The primary result of the action of this compound is the efficient production of aluminium through electrolysis . By lowering the melting point and increasing the conductivity of the solution, it facilitates the extraction of aluminium from aluminium oxide .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, its effectiveness in lowering the melting point and increasing the conductivity of the solution is enhanced at high temperatures, which are typical in the electrolysis process . Additionally, its action can be influenced by the presence of other compounds in the solution, such as cryolite .
Biochemical Analysis
Biochemical Properties
Aluminium trifluoride trihydrate has been observed to bind to and activate heterotrimeric G proteins . This interaction has proven useful for studying G protein activation in vivo and elucidating the three-dimensional structures of several GTPases .
Cellular Effects
Its ability to bind to and activate G proteins suggests that it may influence cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves binding to G proteins, leading to their activation . This activation can influence the biochemical mechanism of GTP hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium trifluoride trihydrate can be synthesized by reacting aluminium hydroxide with hydrofluoric acid at high temperatures. The reaction produces aluminium fluoride trihydrate, which can then be calcined and dehydrated to obtain anhydrous aluminium fluoride .
Industrial Production Methods: In industrial settings, this compound is often produced from fluorite, sulfuric acid, and aluminium hydroxide. This method involves the reaction of hydrofluoric acid with aluminium hydroxide at elevated temperatures to yield aluminium fluoride trihydrate .
Chemical Reactions Analysis
Types of Reactions: Aluminium trifluoride trihydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide and hydrogen fluoride.
Reduction: It can be reduced by strong reducing agents to form elemental aluminium and hydrogen fluoride.
Substitution: It can undergo substitution reactions with other halides to form different aluminium halides.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine at high temperatures.
Reduction: Involves the use of strong reducing agents like lithium aluminium hydride.
Substitution: Typically involves halide exchange reactions with compounds like sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Aluminium oxide and hydrogen fluoride.
Reduction: Elemental aluminium and hydrogen fluoride.
Substitution: Various aluminium halides depending on the halide used.
Scientific Research Applications
Aluminium trifluoride trihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in chemical analysis.
Biology: Employed in biochemical studies to inhibit certain enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of aluminium by electrolysis, as a flux ingredient for removing magnesium in aluminium refining, and in the preparation of low index films
Comparison with Similar Compounds
- Aluminium chloride (AlCl₃)
- Aluminium bromide (AlBr₃)
- Aluminium iodide (AlI₃)
- Boron trifluoride (BF₃)
- Gallium trifluoride (GaF₃)
- Indium trifluoride (InF₃)
- Thallium trifluoride (TlF₃)
Comparison: Aluminium trifluoride trihydrate is unique among these compounds due to its high stability and low solubility in water. Unlike aluminium chloride, which is highly soluble in water and hygroscopic, this compound remains stable and less reactive under similar conditions. Its ability to act as a Lewis acid is comparable to boron trifluoride, but it is less volatile and easier to handle .
Properties
IUPAC Name |
aluminum;trifluoride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXFDUABTPNTFB-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[F-].[F-].[F-].[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF3H2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.992 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15098-87-0 | |
| Record name | Aluminum fluoride (AlF3), trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














